N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide
Description
N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with dimethyl-dioxido (sulfone) groups and an isobutyramide side chain. This structure confers unique electronic and steric properties, distinguishing it from related compounds. Although direct synthesis data for this compound are absent in the provided evidence, its structural analogs and related methodologies offer insights for comparison.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-8(2)12(16)13-9-5-6-10-11(7-9)15(4)19(17,18)14(10)3/h5-8H,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYDDNPMXYDAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : C17H16N6O3S
Molecular Weight : 384.4 g/mol
CAS Number : 2034544-18-6
The compound features a unique structure that includes a benzo[c][1,2,5]thiadiazole moiety and an isobutyramide functional group. This structural diversity contributes to its pharmacological properties and interactions with biological systems.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and survival.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which can protect cells from oxidative stress.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has shown efficacy against breast cancer and leukemia cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| CCRF-CEM (Leukemia) | 10 | Cell cycle arrest |
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against both bacterial and fungal strains. This suggests possible applications in treating infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the thiadiazole ring or the isobutyramide side chain can significantly impact biological activity:
- Substituent Variations : Alterations in the substituents on the thiadiazole ring have been correlated with changes in potency against specific targets.
| Modification | Biological Activity |
|---|---|
| Methyl group at position 3 | Increased anticancer activity |
| Hydroxyl group at position 4 | Enhanced antimicrobial properties |
Study 1: Anticancer Efficacy
A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells at an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction and disruption of mitochondrial function.
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting its potential as a therapeutic agent in infectious diseases.
Comparison with Similar Compounds
Structural Comparison with Benzodioxine-Based Thiadiazole Derivatives
The benzo[c][1,2,5]thiadiazole core in the target compound differs from the 1,4-benzodioxine-fused thiadiazole derivatives synthesized in . Key distinctions include:
- Heteroatom Arrangement : The target compound’s thiadiazole ring contains sulfur and nitrogen, whereas benzodioxine derivatives incorporate oxygen (dioxane) and sulfur/nitrogen (thiadiazole) .
- Substituents : The target’s isobutyramide group contrasts with hydrazinecarbothioamide substituents in benzodioxine analogs, affecting hydrogen-bonding capacity and metabolic stability.
Comparison with Phenoxymethylbenzoimidazole-Thiazole-Triazole Acetamides
describes acetamide derivatives with triazole-thiazole and benzoimidazole moieties. Key comparisons include:
- Amide vs. Acetamide : The target’s isobutyramide is structurally simpler than ’s aryl-thiazole-triazole acetamides, which may reduce steric hindrance and improve membrane permeability .
- Synthetic Complexity : employs multi-step syntheses with variable catalysts (e.g., Cu(I) for click chemistry), whereas the target’s synthesis (if analogous to ) may involve fewer steps under milder conditions .
Comparison with Thiazolylmethylcarbamate Analogs
highlights thiazolylmethylcarbamates with complex stereochemistry and carbamate linkages. Contrasts include:
- Functional Groups : Carbamates (esters) in differ from the target’s amide group, impacting hydrolytic stability. Carbamates are more prone to enzymatic cleavage, whereas amides resist hydrolysis under physiological conditions .
Comparison with Thiazole Carbohydrazide Derivatives
synthesizes a thiazole carbohydrazide with nitro and benzofuran groups. Key differences:
- Reactivity : The target’s sulfone group stabilizes the thiadiazole ring, whereas ’s nitro group introduces strong electron-withdrawing effects, increasing electrophilicity at the benzofuran moiety .
- Bioactivity : Carbohydrazides in may exhibit antimicrobial activity, while the target’s amide and sulfone groups could favor anti-inflammatory or anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
